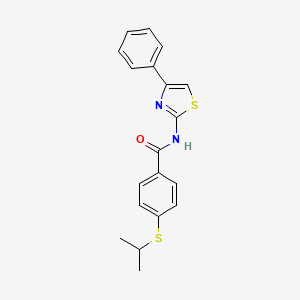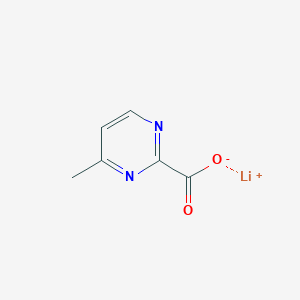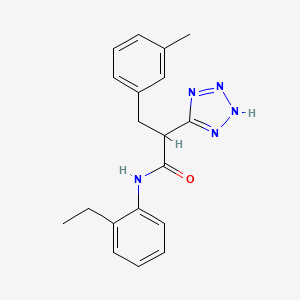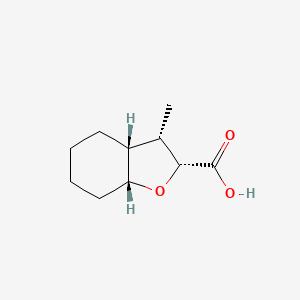
4-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their potential biological activities .
Synthesis Analysis
Thiazole derivatives can be synthesized through a variety of methods, often involving the reaction of an alpha-haloketone with thiourea . The exact method for synthesizing this specific compound isn’t available in the sources I found.Molecular Structure Analysis
The molecular structure of thiazole derivatives can be analyzed using techniques such as NMR and MS spectral analysis . These techniques can provide information about the arrangement of atoms in the molecule and the types of functional groups present.Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out. Some thiazole derivatives have been found to exhibit antimycobacterial activities .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Techniques such as NMR and MS spectral analysis can provide information about these properties .Scientific Research Applications
Heterocyclic Synthesis
Research has demonstrated the compound's utility in the synthesis of heterocyclic compounds, contributing to the development of novel chemical entities. For example, thiophenylhydrazonoacetates have been used in heterocyclic synthesis to yield a range of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's versatility in creating structurally diverse molecules (Mohareb et al., 2004).
Antiviral Activity
A notable application involves the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity. This work illustrates the compound's potential as a scaffold for developing antiviral agents (Hebishy et al., 2020).
Anticancer Evaluation
The synthesis of metal complexes with 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide derivatives has been explored, demonstrating significant antitumor activity against human colon carcinoma cells. This research underscores the compound's application in the development of new anticancer agents (Rizk et al., 2021).
Polymer Chemistry
In polymer chemistry, the compound serves as a building block for synthesizing well-defined aramides and block copolymers, highlighting its role in creating materials with potential applications in various industries (Yokozawa et al., 2002).
Antimicrobial and Antitubercular Agents
Further, novel 4-isopropylthiazol-4-phenyl-1,2,4-triazole derivatives have been synthesized and evaluated as potential antimicrobial and antitubercular agents. These studies reveal the compound's relevance in addressing infectious diseases (Kumar et al., 2012).
Mechanism of Action
The mechanism of action of thiazole derivatives can depend on their specific chemical structure and the biological system in which they are acting. Some thiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, possibly by interacting with the pantothenate synthetase of Mtb .
Future Directions
properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-4-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-13(2)24-16-10-8-15(9-11-16)18(22)21-19-20-17(12-23-19)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJQPSFVELVRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2894034.png)
![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2894035.png)

![2-((4-fluorophenyl)thio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2894037.png)
![2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2894040.png)
![2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2894041.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate](/img/structure/B2894044.png)
![4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2894045.png)


![1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B2894051.png)


